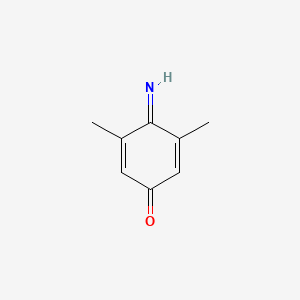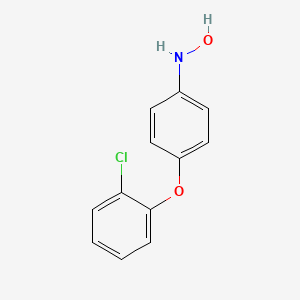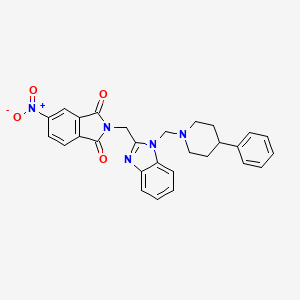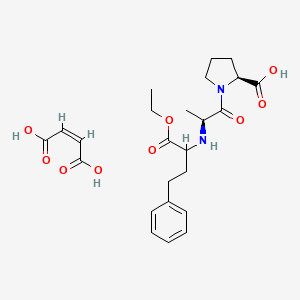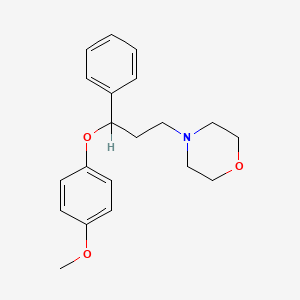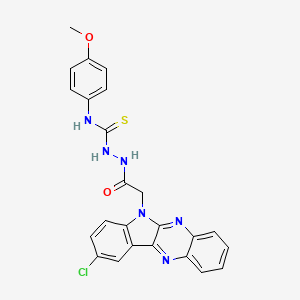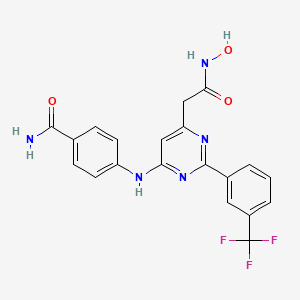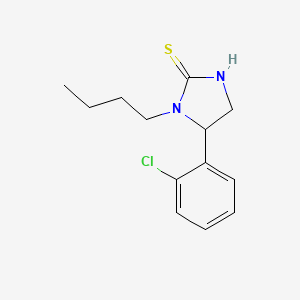
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione is a chemical compound that belongs to the class of imidazolidinethiones These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione typically involves the reaction of 2-chlorobenzylamine with butyl isothiocyanate under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Chemical Reactions Analysis
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione can be compared with other imidazolidinethione derivatives, such as:
1-Butyl-5-phenyl-2-imidazolidinethione: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-Butyl-5-(4-chlorophenyl)-2-imidazolidinethione: The chlorine atom is positioned differently, affecting its biological activity and chemical behavior.
Properties
CAS No. |
186424-11-3 |
|---|---|
Molecular Formula |
C13H17ClN2S |
Molecular Weight |
268.81 g/mol |
IUPAC Name |
1-butyl-5-(2-chlorophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H17ClN2S/c1-2-3-8-16-12(9-15-13(16)17)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3,(H,15,17) |
InChI Key |
BNWOBMFUKDIEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(CNC1=S)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


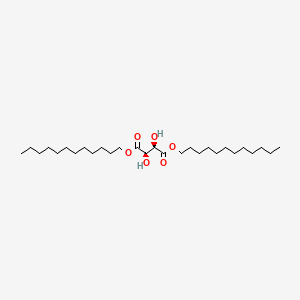

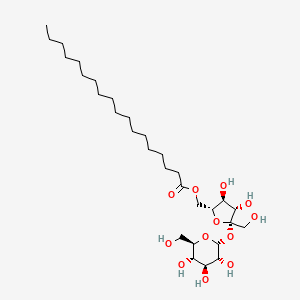

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
